molecular formula C11H12Cl2N2O2 B15052893 Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B15052893
M. Wt: 275.13 g/mol
InChI Key: DEPVJCSQDKUXOM-XNTDXEJSSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is part of a class of hydrazones, which are characterized by the presence of a hydrazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-4-methylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. After the reaction, the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s hydrazone group makes it useful in the study of enzyme inhibitors and other biological interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-chloro-[(4-methoxyphenyl)hydrazono]acetate
  • Ethyl (2Z)-chloro-[(4-methylphenyl)hydrazono]acetate

Uniqueness

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3/b15-10+

InChI Key

DEPVJCSQDKUXOM-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)C)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl

Origin of Product

United States

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